molecular formula C15H16N2O7S B2581275 methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate CAS No. 1904133-86-3

methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate

Cat. No.: B2581275
CAS No.: 1904133-86-3
M. Wt: 368.36
InChI Key: UIINYOHBOSQGQV-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrolidine ring, which is further connected to an oxazolidinone moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Synthesis of the Pyrrolidine Ring: The oxazolidinone intermediate is then reacted with a suitable pyrrolidine derivative.

    Sulfonylation: The resulting compound is sulfonylated using a sulfonyl chloride in the presence of a base.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the oxazolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxazolidinone derivatives.

    Substitution: Various substituted benzoate esters or sulfonyl derivatives.

Scientific Research Applications

Methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The oxazolidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate is unique due to its combination of functional groups, which provides a distinct set of chemical properties and reactivity. The presence of both the oxazolidinone and pyrrolidine rings, along with the sulfonyl and ester groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O7S/c1-23-14(19)10-2-4-12(5-3-10)25(21,22)16-7-6-11(8-16)17-13(18)9-24-15(17)20/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIINYOHBOSQGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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